N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a complex organic compound with the molecular formula and a molecular weight of 422.5 g/mol. This compound is classified under sulfanilides and is notable for its potential applications in medicinal chemistry and synthetic organic chemistry .
This compound can be sourced from chemical suppliers like BenchChem, which provides high-quality research chemicals suitable for various applications. The compound's purity typically reaches 95%, making it suitable for laboratory use.
The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves several intricate steps due to its complex structure. While specific synthetic routes are not detailed in the literature, general methods for synthesizing similar compounds typically include:
These methods require precise control of reaction conditions and purification steps to yield the desired product effectively .
The molecular structure of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide can be represented using various structural formulas:
COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NC3CS(=O)(=O)C=C3
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 422.5 g/mol |
InChI Key | HMYYDLZPXAMNSB-GDNBJRDFSA-N |
The structural complexity includes multiple functional groups such as dioxides and thiazolidines which contribute to its biological activity .
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is expected to undergo various chemical reactions typical for compounds containing thiazolidine and dioxido functionalities. Some potential reactions include:
Understanding these reactions is crucial for predicting the compound's behavior in different chemical environments .
The compound is typically available as a solid with a high degree of purity (approximately 95%).
Key chemical properties include:
Property | Measurement |
---|---|
Water Solubility | Moderate |
Stability | Stable under normal conditions |
These properties are essential for understanding how the compound can be utilized in various scientific applications.
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-[(5Z)-5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide has potential applications in:
The versatility of this compound makes it a valuable subject for further research into its biological activities and synthetic applications .
CAS No.: 65618-21-5
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: